Bienvenue dans la boutique en ligne BenchChem!

Tyrphostin 51

EGFR inhibition tyrosine kinase IC50 comparison

Tyrphostin 51 (IC50=0.8 μM) offers substrate-competitive EGFR inhibition for precise dose-response studies (0.1–100 μM) and clean pathway dissection without PDGFR cross-reactivity. Its moderate potency and serum stability ensure reproducible 24–48 hr assay results, outperforming labile analogs. Ideal for researchers requiring titratable, EGFR-selective chemical probes.

Molecular Formula C13H8N4O3
Molecular Weight 268.23 g/mol
CAS No. 122520-90-5
Cat. No. B1665628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrphostin 51
CAS122520-90-5
SynonymsAG-183;  AG 183;  AG183;  Tyrphostin 51;  Tyrphostin-51;  Tyrphostin51; 
Molecular FormulaC13H8N4O3
Molecular Weight268.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C=C(C#N)C(=C(C#N)C#N)N
InChIInChI=1S/C13H8N4O3/c14-4-8(12(17)9(5-15)6-16)1-7-2-10(18)13(20)11(19)3-7/h1-3,18-20H,17H2/b8-1+
InChIKeyJKNOYWVMHPMBEL-UNXLUWIOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tyrphostin 51 (AG-183): A Foundational EGFR Tyrosine Kinase Inhibitor for Research Procurement


Tyrphostin 51 (CAS 122520-90-5), also known as Tyrphostin A51 or AG-183, is a small-molecule inhibitor of epidermal growth factor receptor (EGFR) kinase activity with a reported IC50 of 0.8 μM in the human epidermoid carcinoma cell line A431 . It belongs to the tyrphostin class of synthetic protein tyrosine kinase (PTK) inhibitors, first described in 1988, which act by binding to the substrate subsite of the PTK domain and exhibit mixed competitive inhibition with respect to both ATP and substrate [1]. This compound has been extensively utilized as a chemical probe to dissect EGFR-mediated signaling pathways, including MAPK phosphorylation and calcium mobilization, in various cell types [2].

Tyrphostin 51 Procurement: Why EGFR Inhibitor Class Analogs Are Not Interchangeable


The term 'EGFR inhibitor' encompasses a chemically and functionally diverse group of compounds with vast differences in potency, selectivity, and mechanism of action, making substitution based on class alone a high-risk proposition for experimental reproducibility. For instance, the potency gap within the tyrphostin family spans over four orders of magnitude, with some compounds exhibiting single-digit nanomolar IC50 values while others require millimolar concentrations [1]. Furthermore, key comparators like AG-1478 achieve their potency through a different binding mode, while others like AG-1296 exhibit orthogonal selectivity profiles (e.g., preferential inhibition of PDGFR over EGFR) [2]. The quantitative evidence below demonstrates that Tyrphostin 51 occupies a specific and non-interchangeable niche within this chemical space.

Tyrphostin 51 Quantitative Differentiation Evidence vs. Key EGFR Inhibitor Comparators


Tyrphostin 51 vs. AG-1478: Moderate Potency Enables Pathway Dissection vs. Complete EGFR Ablation

Tyrphostin 51 (IC50 = 0.8 μM) is approximately 267-fold less potent than AG-1478 (IC50 = 3 nM) in biochemical EGFR kinase assays . This potency differential has direct implications for experimental design: AG-1478 achieves near-complete EGFR blockade at nanomolar concentrations, whereas Tyrphostin 51 permits graded, titratable inhibition of EGFR activity across a broader concentration range (0.1–10 μM) [1]. In cellular assays, AG-1478 inhibits EGF-induced mitogenesis in BaF/ERX cells with an IC50 of 0.07 μM, whereas Tyrphostin 51 induces apoptosis in luteinized granulosa cells at concentrations between 10–100 μM [2]. This potency window makes Tyrphostin 51 better suited for studies investigating partial pathway attenuation, feedback signaling, or dose-response relationships where complete target ablation would mask nuanced cellular behaviors.

EGFR inhibition tyrosine kinase IC50 comparison

Tyrphostin 51 vs. AG-1296: Divergent Kinase Selectivity Enables EGFR-Specific vs. PDGFR-Specific Studies

Tyrphostin 51 is a selective EGFR kinase inhibitor (IC50 = 0.8 μM) with no significant activity against platelet-derived growth factor receptor (PDGFR) . In contrast, Tyrphostin AG-1296 is a potent and selective PDGFR inhibitor (IC50 = 0.3–0.5 μM) that exhibits no inhibitory activity against EGFR . This orthogonal selectivity profile provides a clear rational basis for experimental selection: investigators studying EGFR-mediated signaling must use Tyrphostin 51 to avoid confounding off-target effects on PDGFR-driven pathways; conversely, studies focused on PDGFR signaling require AG-1296. Procurement errors in this context can lead to false attribution of phenotypes and irreproducible results.

kinase selectivity EGFR PDGFR

Tyrphostin 51 vs. Tyrphostin 23: 44-Fold Potency Advantage Reduces Off-Target Cytotoxicity Concerns

Tyrphostin 51 (IC50 = 0.8 μM) is 44-fold more potent than Tyrphostin 23 (IC50 = 35 μM) in inhibiting EGFR kinase activity under comparable assay conditions [1]. Both compounds act via the same substrate-competitive mechanism, yet the higher potency of Tyrphostin 51 allows effective EGFR blockade at lower concentrations, reducing the likelihood of off-target effects or cytotoxicity that often accompany the use of less potent analogs requiring high micromolar doses [2]. Tyrphostin 23, for example, inhibits EGF-induced EGFR autophosphorylation in A431 cells with an IC50 of 15 μM, while Tyrphostin 51 induces apoptotic nuclear changes in luteinized granulosa cells at 10–100 μM, demonstrating a more favorable therapeutic window for pathway-specific studies [3]. For experiments where maintaining cell viability and minimizing non-specific effects is paramount, Tyrphostin 51 is the clearly superior procurement choice among first-generation tyrphostins.

EGFR inhibition potency tyrphostin family

Tyrphostin 51 vs. Lavendustin A: Distinct Binding Mechanisms Enable Different Experimental Applications

Tyrphostin 51 exhibits mixed competitive inhibition with respect to both ATP and substrate, binding within the substrate subsite of the PTK domain [1]. In contrast, Lavendustin A is a purely ATP-competitive inhibitor of EGFR (IC50 = 11 nM) that does not interact with the substrate binding site . This mechanistic distinction has important implications for experimental design: substrate-competitive inhibitors like Tyrphostin 51 are less sensitive to fluctuations in intracellular ATP concentrations, making them more reliable in metabolically active cells or under conditions where ATP levels vary. Conversely, ATP-competitive inhibitors may exhibit altered potency in energy-depleted cells or when ATP levels are experimentally manipulated. Investigators studying EGFR signaling under conditions of metabolic stress or those comparing kinase inhibitor mechanisms should preferentially procure Tyrphostin 51 as a prototype substrate-competitive probe.

mechanism of action ATP-competitive substrate-competitive

Tyrphostin 51 vs. Erbstatin: Comparable Potency But Superior Chemical Stability for Reproducible Long-Term Studies

Tyrphostin 51 (IC50 = 0.8 μM) and Erbstatin (IC50 ≈ 0.77–2 μM) exhibit comparable potency against EGFR kinase in biochemical assays . However, Erbstatin is known to be chemically unstable in aqueous solution and in serum-containing media, with a half-life of less than 30 minutes under physiological conditions [1]. This instability complicates dose-response studies and reduces inter-experimental reproducibility. Tyrphostin 51, in contrast, demonstrates sufficient stability to enable reproducible inhibition of MAPK phosphorylation and induction of apoptosis in long-term cell culture experiments (24–48 hours) [2]. For studies requiring sustained EGFR inhibition over extended time courses, Tyrphostin 51 is the clearly preferable procurement choice.

chemical stability reproducibility long-term assay

Tyrphostin 51 Optimal Use Cases: Where This Compound Provides Demonstrable Advantage Over Analogs


Graded EGFR Pathway Modulation in Signal Transduction Studies

Tyrphostin 51 is ideally suited for experiments requiring titratable EGFR inhibition rather than complete ablation. Its moderate potency (IC50 = 0.8 μM) permits dose-response studies across a 0.1–100 μM range, enabling researchers to dissect threshold-dependent signaling events and compensatory feedback mechanisms that are masked by ultra-potent inhibitors like AG-1478 [1].

EGFR-Specific Phenotyping in Co-Stimulation Models

In experimental systems where cells are exposed to multiple growth factors (e.g., EGF + PDGF), Tyrphostin 51 provides clean, EGFR-selective inhibition without confounding off-target activity on PDGFR. This selectivity, established through direct comparison with AG-1296, is essential for correctly attributing cellular responses to EGFR versus PDGFR signaling .

Long-Term Cell Culture Studies Requiring Sustained EGFR Inhibition

For 24- to 48-hour apoptosis, differentiation, or proliferation assays, Tyrphostin 51's chemical stability ensures consistent target engagement throughout the experimental time course. In contrast, less stable analogs like Erbstatin degrade rapidly in serum-containing media, leading to variable inhibition and irreproducible results [2].

Mechanistic Studies of Substrate-Competitive Kinase Inhibition

Tyrphostin 51 serves as a prototype substrate-competitive EGFR inhibitor. Its binding within the substrate subsite, rather than the ATP pocket, makes it a valuable tool for investigating kinase inhibition mechanisms, particularly in metabolically active cells where intracellular ATP concentrations may fluctuate [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrphostin 51

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.